3-Cyclobutylbenzoic acid 3-Cyclobutylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 19936-19-7
VCID: VC3017933
InChI: InChI=1S/C11H12O2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,12,13)
SMILES: C1CC(C1)C2=CC(=CC=C2)C(=O)O
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

3-Cyclobutylbenzoic acid

CAS No.: 19936-19-7

Cat. No.: VC3017933

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclobutylbenzoic acid - 19936-19-7

Specification

CAS No. 19936-19-7
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 3-cyclobutylbenzoic acid
Standard InChI InChI=1S/C11H12O2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,12,13)
Standard InChI Key UJQRIEBZAHFCEV-UHFFFAOYSA-N
SMILES C1CC(C1)C2=CC(=CC=C2)C(=O)O
Canonical SMILES C1CC(C1)C2=CC(=CC=C2)C(=O)O

Introduction

3-Cyclobutylbenzoic acid is an organic compound belonging to the class of benzoic acids, which are aromatic carboxylic acids. This specific compound features a cyclobutyl group attached to the third position of the benzene ring. Despite the lack of direct references to "3-Cyclobutylbenzoic acid" in the provided search results, understanding its structure and potential applications can be inferred from related compounds and general principles of organic chemistry.

Synthesis Methods

The synthesis of 3-Cyclobutylbenzoic acid can be approached through various organic reactions. A common method involves the Friedel-Crafts acylation of benzene with cyclobutanecarboxylic acid chloride, followed by oxidation to introduce the carboxylic acid group. Alternatively, it can be synthesized from benzoic acid derivatives through substitution reactions involving cyclobutyl-containing reagents.

Applications and Potential Uses

While specific applications of 3-Cyclobutylbenzoic acid are not well-documented, compounds with similar structures are used in medicinal chemistry and agricultural science. For instance, cyclobutyl-substituted benzoic acids could serve as intermediates in the synthesis of pharmaceuticals or agrochemicals due to their unique structural features.

Research Findings and Future Directions

Research on cyclobutyl-substituted benzoic acids often focuses on their biological activities and potential as drug candidates. For example, cyclobutyl-containing compounds have been explored for their inhibitory effects on enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in immune regulation . Further studies could investigate the biological properties of 3-Cyclobutylbenzoic acid and its derivatives to uncover potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator